Palonosetron
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048342 | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-61-2, 135729-56-5 | |
| Record name | Palonosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Palonosetron
Mechanism of 5-HT3 Receptor Antagonism by Palonosetron (B1662849)
The primary mechanism of action for this compound is the selective antagonism of the 5-HT3 receptor, a ligand-gated ion channel. drugbank.com This interaction prevents the binding of serotonin (B10506), thereby inhibiting the initiation of the vomiting reflex. drugbank.com
Selective High-Affinity Binding to 5-HT3 Receptors
This compound demonstrates a remarkably high binding affinity for the 5-HT3 receptor, significantly greater than that of first-generation antagonists. tandfonline.comamegroups.cnnih.gov This high affinity is a key characteristic of its molecular profile. nih.gov The pKi, a measure of binding affinity, for this compound is approximately 10.4, which is at least 30-fold higher than other 5-HT3 receptor antagonists. tandfonline.comdovepress.com The IC50 value, the concentration required to inhibit 50% of the receptor's response, for this compound at the 5-HT3A receptor is 0.24 nM. This potent binding is attributed to the specific molecular structure of this compound, particularly its rigid tricyclic ring structure which allows it to form a tight and effective wedge in the receptor's binding pocket. acs.org The cyclization of the amide group with the aromatic structure is thought to enhance the stability of this interaction, contributing to its increased affinity compared to other 5-HT3 receptor antagonists. acs.org
Table 1: Binding Affinities of this compound and First-Generation 5-HT3 Receptor Antagonists
| Compound | pKi [-log(Ki)] |
|---|---|
| This compound | 10.45 dovepress.com |
| Ondansetron (B39145) | 8.39 dovepress.com |
| Granisetron (B54018) | 8.91 dovepress.com |
| Dolasetron (B1670872) (active metabolite) | 7.60 dovepress.com |
Allosteric Binding and Positive Cooperativity of this compound with 5-HT3 Receptors
A distinguishing feature of this compound is its allosteric binding and positive cooperativity with the 5-HT3 receptor. tandfonline.comdovepress.comnih.govresearchgate.netnih.govspandidos-publications.com Unlike first-generation antagonists like ondansetron and granisetron which exhibit simple competitive bimolecular binding, this compound interacts with the receptor at a site distinct from the primary (orthosteric) binding site. dovepress.comnih.govresearchgate.netcapes.gov.brascopubs.org This allosteric interaction is supported by binding isotherm analyses, such as Scatchard and Hill plots, which suggest positive cooperativity for this compound. nih.gov Furthermore, equilibrium diagnostic tests have shown that this compound acts as an allosteric antagonist, while granisetron and ondansetron are competitive antagonists. nih.govresearchgate.net This allosteric modulation by this compound can accelerate the dissociation rate of other antagonists like granisetron and ondansetron from the receptor. nih.govresearchgate.net While some studies propose this allosteric interaction, other research utilizing cryo-electron microscopy has indicated that this compound binds to the orthosteric site, with no secondary binding site apparent. biorxiv.org
Dissociation Kinetics and Prolonged Receptor Inhibition by this compound
This compound exhibits a very slow dissociation rate from the 5-HT3 receptor, contributing to its prolonged inhibitory effect. biorxiv.orgnih.govnih.govresearchgate.net This slow dissociation leads to a pseudo-irreversible antagonism, with a significant number of binding sites remaining occupied for an extended period, potentially up to four days. nih.govnih.govresearchgate.net Kinetic studies have revealed that the dissociation rate of this compound is ligand-dependent; antagonists promote a more rapid dissociation compared to agonists. nih.govle.ac.uk For instance, in the presence of agonists like 5-HT, the half-life of this compound dissociation can exceed 10 hours. nih.gov This prolonged receptor inhibition is a key factor in its long-lasting action. nih.gov
Table 2: Dissociation Half-Life (t1/2) of this compound from 5-HT3 Receptors in the Presence of Different Ligands
| Receptor Subtype | Dissociating Ligand | Dissociation t1/2 (hours) |
|---|---|---|
| 5-HT3A | This compound | 1.5 nih.gov |
| 5-HT3AB | This compound | 1.0 nih.gov |
| 5-HT3A | MDL72222 (antagonist) | 2.3 nih.gov |
| 5-HT3AB | MDL72222 (antagonist) | 1.7 nih.gov |
| 5-HT3A | 5-HT (agonist) | >10 nih.gov |
| 5-HT3AB | 5-HT (agonist) | >10 nih.gov |
| 5-HT3A | Quipazine (agonist) | >10 nih.gov |
| 5-HT3AB | Quipazine (agonist) | >10 nih.gov |
Impact of this compound on 5-HT3 Receptor Function and Internalization
The interaction of this compound with the 5-HT3 receptor leads to significant functional consequences, including prolonged inhibition of receptor function and, as some studies suggest, receptor internalization. tandfonline.comnih.govnih.govcapes.gov.brnih.govdovepress.com After exposure to this compound, a substantial inhibition of calcium-ion influx, a measure of receptor function, is observed even after the drug has been removed from the immediate environment. nih.gov Some research indicates that this compound uniquely triggers the internalization of the 5-HT3 receptor. capes.gov.brnih.govdovepress.com This process involves the receptor complex moving from the cell surface to the interior of the cell, leading to a reduced number of available receptors on the surface. capes.gov.brnih.gov This internalization has been visualized using confocal fluorescence microscopy. capes.gov.brnih.gov However, other studies have contested this, suggesting that the prolonged inhibition is due to surface receptor inhibition from its very slow dissociation, rather than internalization. nih.govnih.govresearchgate.net These studies found that chronic exposure to this compound reduced the number of available cell surface binding sites without a corresponding increase in the rate of endocytosis. nih.govnih.gov
Comparative Molecular Interactions of this compound with First-Generation 5-HT3 Receptor Antagonists
This compound's molecular interactions with the 5-HT3 receptor are notably different from those of first-generation antagonists such as ondansetron and granisetron. tandfonline.comdovepress.com While all are antagonists at the 5-HT3 receptor, the nature of their binding and the subsequent effects on the receptor differ significantly.
First-generation antagonists like ondansetron and granisetron engage in simple, competitive bimolecular binding at the orthosteric site of the 5-HT3 receptor. dovepress.comnih.govcapes.gov.br In contrast, this compound is characterized by its allosteric binding and positive cooperativity, as previously described. tandfonline.comdovepress.comnih.govcapes.gov.br This difference in binding mode is a key distinguishing feature. nih.gov
Furthermore, this compound possesses a significantly higher binding affinity for the 5-HT3 receptor compared to first-generation agents. tandfonline.comdovepress.comamegroups.org For example, this compound's binding affinity is at least 30 times higher than that of other 5-HT3 receptor antagonists. tandfonline.com This, combined with its slow dissociation kinetics, results in a more prolonged and potent inhibition of the receptor. biorxiv.orgnih.gov
The structural basis for these differences lies in this compound's rigid tricyclic ring structure, which allows for a distinct binding pose within the receptor compared to the related antiemetics granisetron and tropisetron (B1223216). acs.org While first-generation antagonists show minimal to no effect on receptor internalization or prolonged inhibition of receptor function after dissociation, some studies suggest this compound uniquely triggers these events. capes.gov.brnih.gov However, as noted, there is conflicting evidence regarding the role of internalization in this compound's prolonged action. nih.govnih.gov
Table 3: Comparison of Molecular Interactions
| Feature | This compound | First-Generation Antagonists (Ondansetron, Granisetron) |
|---|---|---|
| Binding Affinity (pKi) | ~10.4 dovepress.com | ~8.4 - 8.9 dovepress.com |
| Binding Mechanism | Allosteric, Positive Cooperativity (some studies suggest orthosteric) tandfonline.comdovepress.comnih.govbiorxiv.org | Competitive, Bimolecular dovepress.comnih.govcapes.gov.br |
| Dissociation Rate | Very Slow biorxiv.orgnih.gov | Faster nih.gov |
| Receptor Internalization | Induced (conflicting evidence) capes.gov.brnih.govnih.govnih.gov | Minimal to no effect capes.gov.brnih.gov |
| Prolonged Inhibition | Yes nih.govcapes.gov.brnih.govnih.gov | No significant prolonged inhibition after dissociation nih.govcapes.gov.brnih.gov |
Pharmacokinetic Profile and Metabolic Pathways of Palonosetron
Absorption and Systemic Exposure of Palonosetron (B1662849)
Following oral administration, this compound is effectively absorbed, showing an absolute bioavailability of 97%. fda.govwikipedia.orgtga.gov.aumims.come-lactancia.org In healthy individuals, the mean maximum plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) are generally proportional to the dose. pfizer.comfda.gov
After intravenous administration in healthy subjects and cancer patients, plasma concentrations of this compound show an initial decline followed by a slow elimination from the body. nih.govpfizer.comfda.govaccord-healthcare.asia The maximum plasma concentration and area under the concentration-time curve are generally dose-proportional over a range of 0.3 to 90 mcg/kg. pfizer.comfda.govpfizermedicalinformation.com
Oral administration of this compound results in peak plasma concentrations being reached in approximately 5.1 hours. wikipedia.orgtga.gov.au A study comparing oral and intravenous administration found that while the area-under-the-curve (AUC) drug exposure is similar, the peak concentration is lower with the oral route. researchgate.netnih.gov A high-fat meal does not significantly affect the Cmax and AUC of oral this compound. tga.gov.aue-lactancia.org
A study comparing subcutaneous and intravenous administration in cancer patients found that the bioavailability of this compound was similar for both routes. plos.org The maximum plasma concentration for the subcutaneous route was reached at 15 minutes. plos.orgnih.gov
Table 1: Pharmacokinetic Parameters of this compound (Oral vs. Intravenous)
| Parameter | Oral Administration | Intravenous Administration |
|---|---|---|
| Absolute Bioavailability | 97% fda.govwikipedia.orgtga.gov.aumims.come-lactancia.org | - |
| Time to Maximum Concentration (Tmax) | ~5.1 hours wikipedia.orgtga.gov.au | End of infusion nih.gov |
| Maximum Concentration (Cmax) | Lower than IV researchgate.netnih.gov | Higher than Oral researchgate.netnih.gov |
| Area Under the Curve (AUC) | Similar to IV nih.gov | Similar to Oral nih.gov |
Distribution Characteristics of this compound
This compound has a large volume of distribution, approximately 8.3 ± 2.5 L/kg. nih.govtga.gov.aumims.come-lactancia.orgfda.govaccord-healthcare.asiapfizermedicalinformation.comfda.gov About 62% of this compound is bound to plasma proteins. nih.govwikipedia.orgtga.gov.aumims.come-lactancia.orgfda.govaccord-healthcare.asiapfizermedicalinformation.comfda.goveuropa.eu
Elimination and Excretion Pathways of this compound
This compound is eliminated from the body through both renal excretion and metabolic pathways. e-lactancia.orgaccord-healthcare.asiafda.goveuropa.eu After a single intravenous dose, approximately 80% of the dose is recovered in the urine within 144 hours, with about 40% of that being unchanged this compound. fda.govpfizermedicalinformation.comfda.gov For the oral route, about 85-93% of the dose is excreted via urine, with 40% as the unchanged drug. mims.com The mean terminal elimination half-life of this compound is approximately 40 hours. wikipedia.orgmims.compfizer.comfda.govaccord-healthcare.asiapfizermedicalinformation.comfda.gov
In healthy subjects, the total body clearance of this compound is approximately 160 ± 35 mL/h/kg, and the renal clearance is about 66.5 ± 18.2 mL/h/kg. nih.govfda.gov
Table 2: Elimination and Excretion Data for this compound
| Parameter | Value |
|---|---|
| Terminal Elimination Half-Life | ~40 hours wikipedia.orgmims.compfizer.comfda.govaccord-healthcare.asiapfizermedicalinformation.comfda.gov |
| Total Body Clearance | 160 ± 35 mL/h/kg nih.govfda.gov |
| Renal Clearance | 66.5 ± 18.2 mL/h/kg nih.govfda.gov |
| Urinary Excretion (IV, 144h) | ~80% of dose fda.govpfizermedicalinformation.comfda.gov |
| Unchanged Drug in Urine (IV) | ~40% of dose nih.govfda.govpfizermedicalinformation.comfda.gov |
| Urinary Excretion (Oral) | 85-93% of dose mims.com |
| Unchanged Drug in Urine (Oral) | ~40% of dose mims.com |
Compound Names Mentioned:
this compound
N-oxide-palonosetron
6-S-hydroxy-palonosetron
Cisplatin
Cytarabine
Doxorubicin
Mitomycin C
Rifampicin
Amiodarone
Celecoxib
Chlorpromazine
Cimetidine
Fluoxetine
Haloperidol
Paroxetine
Quinidine
Ranitidine
Ritonavir
Sertraline
Terbinafine
Carboplatin
Docetaxel
Etoposide
Bioanalytical Methodologies in this compound Pharmacokinetic Studies (e.g., LC-MS/MS)
The quantification of this compound in biological matrices, such as human plasma and urine, is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant bioanalytical method for this purpose due to its high sensitivity, selectivity, and speed. globalresearchonline.netresearchgate.netresearchgate.net
Several validated LC-MS/MS (B15284909) methods have been developed for the determination of this compound in human plasma. researchgate.netnih.govresearchgate.netnih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the drug from the complex plasma matrix, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.gov For instance, one method utilized liquid-liquid extraction with diethyl ether, followed by separation on a C18 column and detection using tandem mass spectrometry. researchgate.net The lower limit of quantification (LLOQ) for this compound in plasma using these methods is typically in the low picogram to nanogram per milliliter range, for example, 0.02 ng/mL, which is sufficient for pharmacokinetic characterization. researchgate.netnih.gov
For the analysis of this compound in human urine, a simple one-step dilution method coupled with LC-MS/MS has been developed and validated. nih.govtandfonline.com This approach offers a rapid and efficient way to quantify the drug in urine samples, making it suitable for clinical studies investigating the renal excretion of this compound. nih.govtandfonline.com These robust bioanalytical methods have been successfully applied to pharmacokinetic studies in various populations, providing the precise concentration-time data needed to characterize the absorption, distribution, metabolism, and excretion of this compound. researchgate.netresearchgate.netnih.gov
Pharmacodynamic Effects and Electrophysiological Considerations of Palonosetron
Impact of Palonosetron (B1662849) on Cardiac Electrophysiology
The cardiac safety profile of this compound has been a subject of thorough investigation, particularly concerning its effects on the electrical activity of the heart.
A dedicated "thorough QT/QTc study" was conducted in accordance with International Conference on Harmonisation (ICH) E14 guidelines to evaluate the effects of this compound on cardiac repolarization. nih.gov In this double-blind, randomized, parallel-group study involving 221 healthy adult men and women, intravenous this compound was administered at single doses of 0.25 mg, 0.75 mg, and a supratherapeutic dose of 2.25 mg. nih.goveuropa.eutga.gov.aueuropa.eu The study demonstrated that even at a dose nine times the maximum recommended therapeutic dose, this compound did not prolong the QT/QTc interval to any clinically relevant extent. europa.eutga.gov.aueuropa.eufda.govpfizermedicalinformation.com The upper confidence interval for the placebo time-matched and baseline-subtracted individual QTc interval prolongation (ΔΔQTcI) was less than 10 ms (B15284909) at all time points for all this compound treatment groups. nih.gov
In clinical trials for chemotherapy-induced nausea and vomiting (CINV), the effect of intravenous this compound on the QTc interval was comparable to that of ondansetron (B39145) and dolasetron (B1670872). europa.eutga.gov.aueuropa.eufda.govpfizermedicalinformation.com Furthermore, in studies for postoperative nausea and vomiting (PONV), the effect of this compound on the QTc interval was no different from that of a placebo. fda.govpfizermedicalinformation.compfizer.com While some cases of QTc prolongation have been reported in clinical trials, they were not considered clinically significant. e-lactancia.org One study noted that while the median QTc interval was slightly higher after this compound administration, the difference was not statistically significant. amegroups.org Another retrospective study observed that six patients in the this compound group showed a QTc interval greater than 500 ms 30 minutes after skin incision during general anesthesia, whereas no patients in the control group did. nih.gov However, a separate study found no significant difference in QTc intervals during the perioperative period whether this compound was administered before or after sevoflurane (B116992) anesthesia. oup.com
Table 1: Summary of a Thorough QT/QTc Study of Intravenous this compound
| Treatment Group | Number of Subjects | Key Finding on QTc Interval |
|---|---|---|
| Placebo | 44 | No significant change |
| This compound 0.25 mg | 44 | No clinically relevant prolongation |
| This compound 0.75 mg | 44 | No clinically relevant prolongation |
| This compound 2.25 mg | 45 | No clinically relevant prolongation |
| Moxifloxacin 400 mg (Positive Control) | 44 | Expected prolongation, confirming assay sensitivity |
Data derived from a double-blind, randomized, parallel-group study in healthy volunteers. nih.gov
Clinical studies have consistently shown that this compound has no clinically significant effects on heart rate or atrioventricular (AV) conduction. europa.eutga.gov.aueuropa.euresearchgate.net In a thorough QT study, no clinically significant changes were observed in heart rate or AV conduction at doses up to 2.25 mg. europa.eueuropa.euresearchgate.net The effect of intravenous this compound on heart rate and other ECG parameters, including the PR interval, was comparable to that of ondansetron and dolasetron in CINV clinical trials. tga.gov.aueuropa.eufda.govpfizermedicalinformation.comeuropa.eufda.gov Infrequently reported cardiovascular adverse reactions in clinical trials included non-sustained tachycardia, bradycardia, sinus tachycardia, and sinus arrhythmia, but these occurred in 1% or less of patients. tga.gov.aufda.gov
Non-clinical studies have indicated that this compound has the ability to block ion channels involved in ventricular depolarization and repolarization and to prolong action potential duration. europa.eutga.gov.aueuropa.eufda.govpfizermedicalinformation.come-lactancia.org However, this effect is observed at concentrations significantly higher than those achieved at therapeutic doses. fda.govfda.govnih.gov
Specifically, this compound has been shown to inhibit human ether-à-go-go-related gene (hERG) potassium channels and sodium channels (INa). fda.govhres.ca In vitro studies using HEK293 cells showed that this compound caused a concentration-dependent suppression of hERG currents with an IC50 value of 679.1 ng/mL and the hHNa sodium current with an IC50 value of 2,164 ng/mL. hres.ca Another study reported that inhibition of IKr (the rapid component of the delayed rectifier potassium current, mediated by hERG) and INa occurred at drug concentrations that were 10.8-fold and 2335-fold higher, respectively, than the expected human peak plasma levels. fda.gov The blocking of cardiac sodium or potassium channels is a postulated mechanism for QTc prolongation and arrhythmias seen with some other 5-HT3 antagonists. nih.gov However, due to its high therapeutic index, this compound is effective against emesis at serum concentrations that are not high enough to cause significant cardiac ion channel blockage. researchgate.netnih.gov
Effects on Heart Rate and Atrioventricular Conduction
Central and Peripheral Sites of this compound Antiemetic Activity
This compound exerts its antiemetic effects through a dual mechanism, acting at both central and peripheral sites. drugbank.com It is a selective 5-HT3 receptor antagonist with a very high binding affinity for this receptor and little to no affinity for other receptors. pfizermedicalinformation.comdrugbank.compfizer.comfda.gov
The 5-HT3 receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. tga.gov.aupfizermedicalinformation.comfda.govdrugbank.compfizer.comrxlist.comfda.gov Chemotherapeutic agents are thought to cause nausea and vomiting by releasing serotonin (B10506) from enterochromaffin cells in the small intestine. tga.gov.auamegroups.orgdrugbank.comtfhd.com This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which initiates the vomiting reflex. tga.gov.aufda.govfda.govamegroups.cn this compound blocks these peripheral 5-HT3 receptors, inhibiting the vagal afferent stimulation of the vomiting center. drugbank.comnih.gov
Centrally, this compound acts on 5-HT3 receptors in the CTZ and the solitary tract nucleus. drugbank.comamegroups.cn By blocking these central receptors, this compound directly inhibits serotonin activity within these key areas of the brain involved in the emetic reflex. drugbank.comcancer.gov An in vivo study has shown high levels of this compound in the dorsal vagal complex, which is responsible for the vomiting reflex. jst.go.jp This dual central and peripheral blockade contributes to its potent and long-lasting antiemetic efficacy. clarityxdna.com this compound's high binding affinity and ability to induce receptor internalization contribute to its prolonged action. amegroups.orgclarityxdna.com
Therapeutic Efficacy and Clinical Outcomes Research with Palonosetron
Efficacy of Palonosetron (B1662849) in Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, has demonstrated significant efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). springermedizin.denih.gov Its distinct pharmacological profile, characterized by a higher binding affinity for the 5-HT3 receptor and a longer plasma half-life compared to first-generation agents, contributes to its prolonged therapeutic effect. springermedizin.denih.gov Clinical trials have consistently shown that this compound is effective in the prevention of CINV associated with both highly and moderately emetogenic chemotherapy (HEC and MEC, respectively). nih.govdovepress.com
Prevention of Acute CINV by this compound
In the setting of acute CINV, which occurs within 24 hours of chemotherapy administration, this compound has shown comparable efficacy to first-generation 5-HT3 receptor antagonists. nih.govtandfonline.com In a phase III trial involving patients receiving moderately emetogenic chemotherapy, a single intravenous dose of this compound resulted in a complete response (CR) rate—defined as no emetic episodes and no rescue medication—of 81.0% in the acute phase, which was significantly higher than the 68.6% CR rate observed with ondansetron (B39145). nih.gov
Another study comparing this compound to dolasetron (B1670872) in patients undergoing MEC also demonstrated non-inferiority in the acute phase. tandfonline.com When combined with dexamethasone (B1670325), this compound's effectiveness in preventing acute CINV in patients receiving HEC was significantly increased compared to ondansetron. nih.gov A meta-analysis of data from registration trials for MEC showed that this compound is at least as effective as, and in some cases more efficacious than, older antagonists in preventing acute CINV. dovepress.comtandfonline.com
Table 1: Efficacy of this compound in Acute CINV (0-24 hours)
| Chemotherapy Regimen | Comparator | This compound Complete Response (CR) Rate | Comparator CR Rate | Study Reference |
|---|---|---|---|---|
| Moderately Emetogenic | Ondansetron | 81.0% | 68.6% | nih.gov |
| Moderately Emetogenic | Dolasetron | Non-inferior | - | tandfonline.com |
| Highly Emetogenic (with Dexamethasone) | Ondansetron | Statistically significant improvement | - | nih.gov |
| Highly Emetogenic | Ondansetron | 65% | 56% | tandfonline.com |
| Moderately/Highly Emetogenic | First-generation 5-HT3 RAs | Significantly higher (RR=1.06) | - | researchgate.net |
Prevention of Delayed CINV by this compound
This compound has demonstrated superior efficacy in the prevention of delayed CINV, which occurs more than 24 hours after chemotherapy. springermedizin.denih.gov This improved control of delayed symptoms is a key differentiator from first-generation 5-HT3 receptor antagonists. springermedizin.denih.govtandfonline.com In a phase III trial with patients receiving MEC, the CR rate for delayed CINV (24-120 hours) was 74.1% for this compound, significantly higher than the 55.1% for ondansetron. nih.gov Similarly, another trial showed this compound to be more effective than dolasetron in preventing delayed emesis. springermedizin.de
The superiority of this compound in the delayed phase has also been observed in patients receiving HEC, particularly when used in combination with dexamethasone. springermedizin.denih.gov A pooled analysis of phase III trials confirmed that even among patients who were emesis-free in the acute phase, a significantly greater proportion of those receiving this compound remained free of delayed CINV compared to those who received ondansetron or dolasetron (80% vs. 69%). tandfonline.com A meta-analysis of randomized controlled trials in pediatric patients also found that this compound was statistically superior to first-generation 5-HT3 RAs in preventing delayed CINV. researchgate.net
Table 2: Efficacy of this compound in Delayed CINV (24-120 hours)
| Chemotherapy Regimen | Comparator | This compound Complete Response (CR) Rate | Comparator CR Rate | Study Reference |
|---|---|---|---|---|
| Moderately Emetogenic | Ondansetron | 74.1% | 55.1% | nih.gov |
| Moderately Emetogenic | Dolasetron | Superior | - | springermedizin.de |
| Highly Emetogenic (with Dexamethasone) | Granisetron (B54018) | Superior | - | springermedizin.de |
| Moderately/Highly Emetogenic | First-generation 5-HT3 RAs | Significantly higher (RR=1.21) | - | researchgate.net |
Efficacy in Highly Emetogenic Chemotherapy Regimens (HEC)
In patients receiving HEC, such as high-dose cisplatin, this compound has proven to be an effective antiemetic. springermedizin.denih.govnih.gov While some studies have shown non-inferiority to first-generation agents in the acute phase, the significant advantage of this compound often emerges in the delayed phase. springermedizin.detandfonline.com For instance, a phase III trial comparing this compound plus dexamethasone to granisetron plus dexamethasone found this compound to be non-inferior in the acute phase and superior in the delayed phase. springermedizin.de
When used as part of a triple-drug regimen with a neurokinin-1 (NK-1) receptor antagonist and dexamethasone, this compound has been shown to achieve better control of delayed CINV, especially delayed nausea, compared to regimens with first-generation 5-HT3 antagonists. nih.gov However, when an NK-1 receptor antagonist like aprepitant (B1667566) is included, the efficacy of this compound compared to granisetron can be similar. cda-amc.cacda-amc.ca A phase IV observational study of patients receiving HEC treated with this compound, an NK-1 receptor antagonist, and dexamethasone reported CR rates of 60.0% in the acute phase and 39.4% in the delayed phase. becarispublishing.com
Table 3: Efficacy of this compound in Highly Emetogenic Chemotherapy (HEC)
| Comparator/Combination | Phase | This compound Efficacy | Study Reference |
|---|---|---|---|
| Ondansetron | Acute & Delayed | This compound was superior. | springermedizin.de |
| Granisetron + Dexamethasone | Acute | Non-inferior | springermedizin.de |
| Granisetron + Dexamethasone | Delayed | Superior | springermedizin.de |
| Granisetron + Aprepitant + Dexamethasone | All phases | Similar efficacy | cda-amc.cacda-amc.ca |
| NK-1 RA + Dexamethasone (Phase IV study) | Acute | 60.0% Complete Response | becarispublishing.com |
| NK-1 RA + Dexamethasone (Phase IV study) | Delayed | 39.4% Complete Response | becarispublishing.com |
Efficacy in Moderately Emetogenic Chemotherapy Regimens (MEC)
This compound has demonstrated significant efficacy in preventing both acute and delayed CINV in patients undergoing MEC. springermedizin.denih.govnih.gov It is the first and currently the only 5-HT3 receptor antagonist with a specific indication for the prevention of delayed CINV associated with MEC. nih.govdovepress.com
Two pivotal phase III randomized trials showed that this compound monotherapy was more effective at preventing delayed emesis than ondansetron or dolasetron. springermedizin.de In one of these trials, single-dose intravenous this compound was significantly superior to intravenous ondansetron in preventing both acute and delayed CINV. nih.gov A study of this compound combined with dexamethasone for MEC showed the combination to be effective. msdclinicaltrials.com Furthermore, evidence suggests that this compound is a valuable option for reducing the total corticosteroid dose in patients undergoing multiple cycles of MEC without a loss in efficacy against delayed CINV. nih.govdovepress.com
Table 4: Efficacy of this compound vs. Ondansetron in Moderately Emetogenic Chemotherapy (MEC)
| Efficacy Endpoint | Time Period | This compound 0.25 mg | Ondansetron 32 mg | P-value | Study Reference |
|---|---|---|---|---|---|
| Complete Response | Acute (0-24 h) | 81.0% | 68.6% | <0.01 | nih.gov |
| Complete Response | Delayed (24-120 h) | 74.1% | 55.1% | <0.01 | nih.gov |
| Complete Response | Overall (0-120 h) | 69.3% | 50.3% | <0.01 | nih.gov |
This compound Efficacy in Multiple-Day Chemotherapy Protocols
The management of CINV in multiple-day chemotherapy regimens presents a significant challenge due to the overlapping nature of acute and delayed symptoms. nih.govtga.gov.au this compound's extended half-life and efficacy in both acute and delayed CINV make it a potentially effective agent in this setting. nih.govdovepress.com
Phase II studies have indicated the efficacy of this compound in controlling CINV for patients receiving multiple-day chemotherapy. nih.gov One study in patients with germ cell tumors receiving a 5-day cisplatin-based regimen found that three doses of this compound with dexamethasone effectively prevented emesis and significant nausea in the majority of patients. nih.gov A retrospective study also concluded that this compound was more effective than first-generation 5-HT3 RAs in controlling CINV induced by multiple-day chemotherapy. jst.go.jp While high-level evidence from large, randomized controlled trials is somewhat limited, available data and clinical guidelines suggest that a single dose of this compound may be effective for some multiple-day regimens. nih.govtga.gov.au
Efficacy of this compound in Postoperative Nausea and Vomiting (PONV)
This compound has also been shown to be highly effective in the prevention of postoperative nausea and vomiting (PONV), a common complication following surgery. healthcare-bulletin.co.uk Its long duration of action is a key advantage in the postoperative setting.
A prospective, randomized, double-blind clinical trial involving 300 patients demonstrated that this compound led to a significantly lower incidence of PONV within the first 24 hours post-surgery compared to ondansetron (10.7% vs. 24.0%). healthcare-bulletin.co.uk The this compound group also had a longer time to the first episode of nausea and vomiting. healthcare-bulletin.co.uk
A meta-analysis of 22 trials confirmed the superiority of this compound over placebo, ramosetron (B134825), granisetron, and ondansetron in preventing delayed PONV. nih.gov For early PONV, this compound showed higher efficacy than placebo, granisetron, and ondansetron. nih.gov Another meta-analysis comparing this compound to ramosetron found that this compound was more effective in preventing late postoperative vomiting and retching. mdpi.com In a study of renal transplant recipients, a high-risk group for PONV, this compound was found to be clinically superior to ondansetron in preventing both early and delayed PONV. scielo.br
Table 5: Efficacy of this compound vs. Ondansetron in PONV Prevention (within 24 hours)
| Outcome | This compound | Ondansetron | P-value | Study Reference |
|---|---|---|---|---|
| Incidence of PONV | 10.7% | 24.0% | <0.001 | healthcare-bulletin.co.uk |
| Time to First Nausea | Prolonged | Shorter | <0.001 | healthcare-bulletin.co.uk |
| Time to First Vomiting | Prolonged | Shorter | <0.001 | healthcare-bulletin.co.uk |
Comparative Clinical Effectiveness of this compound vs. Other 5-HT3 Receptor Antagonists
Clinical research has consistently shown this compound to be a potent antiemetic, often demonstrating superior or non-inferior efficacy when compared to older 5-HT3 receptor antagonists. amegroups.orgamegroups.cn
Multiple studies have established the superior efficacy of this compound over ondansetron, particularly in the delayed phase of CINV. In a study of patients receiving moderately emetogenic chemotherapy (MEC), this compound demonstrated significantly better complete response (CR) rates in both the acute (81% vs. 69%) and delayed (74% vs. 55%) phases compared to ondansetron. dovepress.com Another trial in patients undergoing elective surgery found a significantly lower incidence of postoperative nausea and vomiting (PONV) with this compound (10.7%) compared to ondansetron (24.0%). healthcare-bulletin.co.uk For patients on highly emetogenic chemotherapy (HEC), this compound was at least as effective as ondansetron in the acute phase and provided a longer time to the first emetic episode. nih.gov A pooled analysis of phase III trials confirmed that this compound was associated with higher rates of complete response and complete control compared to older 5-HT3 receptor antagonists, including ondansetron. springermedizin.de
Interactive Data Table: this compound vs. Ondansetron - Complete Response (CR) Rates in MEC
| Treatment | Acute Phase CR | Delayed Phase CR |
| This compound | 81% | 74% |
| Ondansetron | 69% | 55% |
Interactive Data Table: this compound vs. Granisetron - Pooled Odds Ratios for Complete Response
| Phase | Odds Ratio (95% CI) |
| Acute | 1.28 (1.06–1.54) |
| Delayed | 1.38 (1.13–1.69) |
| Overall | 1.37 (1.17–1.60) |
Interactive Data Table: this compound vs. Dolasetron - Complete Response (CR) Rates in MEC
| Treatment | Acute Phase CR | Delayed Phase CR |
| This compound | 63% | 54% |
| Dolasetron | 53% | 39% |
Comparison with Granisetron
Quality of Life and Patient-Reported Outcomes in this compound Studies
The effective control of CINV by this compound has a positive impact on patients' quality of life. Studies utilizing the Functional Living Index-Emesis (FLIE) have shown that this compound helps in maintaining a good quality of life related to nausea and vomiting. msdclinicaltrials.com Patient satisfaction with antiemetic therapy has been reported to be high in patients receiving this compound. becarispublishing.com In a large non-interventional study, the use of an oral fixed combination of netupitant (B1678218) and this compound (NEPA) demonstrated beneficial effects on daily life by reducing the impact of nausea and vomiting. tandfonline.comnih.gov Even when complete response is not achieved, a high percentage of patients report being satisfied with their antiemetic treatment. becarispublishing.com Furthermore, there have been no significant differences reported in quality of life between this compound and other 5-HT3 receptor antagonists like ondansetron. cda-amc.ca
Drug Drug Interactions and Polypharmacy Considerations with Palonosetron
Metabolic Drug Interactions of Palonosetron (B1662849) with CYP Inducers and Inhibitors
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing the most significant role, and lesser contributions from CYP3A4 and CYP1A2. europa.eunih.gov Despite this, clinical studies have shown that the pharmacokinetics of this compound are not significantly altered in individuals who are poor or extensive metabolizers of CYP2D6 substrates. europa.eu
In vitro studies have demonstrated that this compound does not inhibit or induce CYP450 isoenzymes at clinically relevant concentrations. europa.eufda.gov This suggests a low likelihood of this compound affecting the metabolism of other drugs that are substrates for these enzymes.
A population pharmacokinetic analysis revealed no significant effect on this compound clearance when co-administered with CYP2D6 inducers, such as dexamethasone (B1670325) and rifampicin, or inhibitors like amiodarone, celecoxib, chlorpromazine, cimetidine, doxorubicin, fluoxetine, haloperidol, paroxetine, quinidine, ranitidine, ritonavir, sertraline, or terbinafine. europa.eueuropa.eu This indicates that dose adjustments for this compound are generally not required when used alongside these medications.
Table 1: Impact of CYP Enzyme Modulators on this compound
| Interacting Agent | Enzyme(s) Affected | Effect on this compound | Clinical Recommendation |
| CYP2D6 Inducers | |||
| Dexamethasone | CYP2D6 (inducer) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Rifampicin | CYP2D6 (inducer) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| CYP2D6 Inhibitors | |||
| Amiodarone | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Celecoxib | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Chlorpromazine | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Cimetidine | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Doxorubicin | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Fluoxetine | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Haloperidol | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Paroxetine | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Quinidine | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Ranitidine | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Ritonavir | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Sertraline | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Terbinafine | CYP2D6 (inhibitor) | No significant effect on clearance europa.eueuropa.eu | No dosage adjustment needed |
| Metoclopramide (B1676508) | CYP2D6 (inhibitor) | No significant pharmacokinetic interaction europa.eufda.gov | No dosage adjustment needed |
Interactions with Other Antiemetic Agents (e.g., Dexamethasone, Aprepitant (B1667566), Metoclopramide)
This compound is frequently used in combination with other antiemetic agents to enhance efficacy. Understanding the interaction potential with these drugs is crucial for safe and effective treatment.
Dexamethasone: Co-administration of intravenous this compound and dexamethasone in healthy individuals has shown no pharmacokinetic drug interactions between the two agents. e-lactancia.orgfda.gov this compound has been safely administered with corticosteroids in clinical trials. europa.eueuropa.eu
Aprepitant: A study evaluating the co-administration of intravenous this compound with oral aprepitant found that the mean plasma concentration-time plots for this compound were nearly identical whether it was given alone or with aprepitant. tandfonline.com This indicates that this compound can be safely administered with aprepitant without the need for dose adjustments. tandfonline.com No interactions were found between this compound (Aloxi) and aprepitant (Emend) in a drug interaction checker. drugs.com
Metoclopramide: A clinical study involving a single intravenous dose of this compound and steady-state oral metoclopramide, a CYP2D6 inhibitor, demonstrated no significant pharmacokinetic interaction. europa.eufda.gov
Interactions with Serotonergic Drugs and Serotonin (B10506) Syndrome Risk with this compound
There have been reports of serotonin syndrome following the concurrent use of 5-HT3 antagonists, including this compound, and other serotonergic drugs. europa.eueuropa.eueuropa.eu These serotonergic drugs include selective serotonin reuptake inhibitors (SSRIs) and serotonin and noradrenaline reuptake inhibitors (SNRIs). europa.eueuropa.eueuropa.eu
Serotonin syndrome is a potentially life-threatening condition characterized by a collection of symptoms, including mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), and neuromuscular symptoms (e.g., tremor, rigidity, myoclonus). pfizer.comakynzeo.com
While the majority of serotonin syndrome cases related to 5-HT3 receptor antagonists have occurred in a post-anesthesia care unit or an infusion center, often with concomitant use of other serotonergic agents, it has also been reported with an overdose of another 5-HT3 receptor antagonist alone. pfizer.comdrugs.com Therefore, it is advised that patients be monitored for the emergence of serotonin syndrome, especially when this compound is used with other serotonergic drugs. pfizer.compfizermedicalinformation.com If symptoms of serotonin syndrome occur, this compound should be discontinued, and supportive treatment should be initiated. pfizer.compfizermedicalinformation.com
Clinical Significance of this compound's Low Interaction Potential
The low potential for clinically significant drug-drug interactions is a key advantage of this compound. fda.govnih.gov This is particularly important in the context of polypharmacy, which is common in patients receiving chemotherapy who are often on multiple medications to manage their cancer and other comorbidities.
This compound's minimal inhibition and induction of major CYP450 enzymes reduces the risk of altering the metabolism and, consequently, the efficacy and toxicity of other co-administered drugs. europa.eufda.gov This predictable pharmacokinetic profile simplifies treatment regimens and enhances the safety of antiemetic therapy.
Furthermore, in preclinical studies, this compound did not inhibit the antitumor activity of five tested chemotherapeutic agents: cisplatin, cyclophosphamide (B585), cytarabine, doxorubicin, and mitomycin C. europa.eufda.gov this compound has also been safely administered with a range of other medications commonly used in cancer patients, including analgesics, antispasmodics, and anticholinergic medicinal products. europa.eueuropa.eu
Research in Special Populations for Palonosetron
Pediatric Oncology Patient Research with Palonosetron (B1662849)
Research in pediatric oncology has been a key area of focus to establish the appropriate use of this compound in children undergoing chemotherapy.
Pharmacokinetic data for intravenous this compound have been established in pediatric cancer patients. Following a single intravenous infusion of 20 mcg/kg, peak plasma concentrations were observed to be highly variable across all age groups, with a tendency to be lower in patients younger than 6 years compared to older children. fda.govtmda.go.tz The median half-life was approximately 29.5 to 30 hours across all age groups. fda.govpfizermedicalinformation.comeuropa.eu Total body clearance in patients aged 12 to 17 years was similar to that observed in healthy adults. fda.govpfizermedicalinformation.comeuropa.eu A dose-proportional increase in the mean area under the curve (AUC) was seen when the dose was increased from 10 mcg/kg to 20 mcg/kg. fda.govtmda.go.tz
Pharmacokinetic Parameters of this compound in Pediatric Cancer Patients (20 mcg/kg IV)
| PK Parameter | <2 years (n=12) | 2 to <6 years (n=42) | 6 to <12 years (n=38) | 12 to <17 years (n=44) |
|---|---|---|---|---|
| Ct (ng/L) | 9025 | 9414 | 16275 | 11831 |
| AUC0-∞ (h·mcg/L) | 103.5 (n=5) | 98.7 (n=7) | 124.5 (n=10) | N/A (n=19) |
| Clearance (L/h/kg) | 0.31 (n=6) | 0.23 (n=14) | 0.19 (n=13) | 0.16 (n=19) |
| Vss (L/kg) | 6.08 (n=6) | 5.29 (n=14) | 6.26 (n=13) | 6.20 (n=19) |
Data sourced from a study involving intravenous infusion over 15 minutes. Ct represents plasma concentration at the end of the infusion. Vss is the volume of distribution at steady state. pfizer.com
Efficacy studies have demonstrated that this compound is effective in preventing chemotherapy-induced nausea and vomiting (CINV) in pediatric patients. In a pivotal non-inferiority trial, a 20 mcg/kg dose of this compound was shown to be non-inferior to ondansetron (B39145). europa.eutandfonline.com The complete response (CR) rate in the acute phase (0-24 hours) for patients receiving 20 mcg/kg of this compound was 59.4%, compared to 58.6% for those receiving ondansetron. europa.eu Over multiple cycles of chemotherapy, complete response rates were consistently higher in the this compound 20 mcg/kg group compared to the ondansetron group. tandfonline.com Furthermore, a meta-analysis of randomized controlled trials concluded that this compound was superior to first-generation 5-HT3 receptor antagonists for preventing delayed CINV in pediatric patients. researchgate.net An exposure-response analysis has suggested that higher systemic exposure to this compound is needed for the prevention of CINV in the pediatric population compared to adults. nih.gov
Efficacy of this compound vs. Ondansetron in Pediatric CINV (Acute Phase, Cycle 1)
| Treatment Group | Complete Response (CR) Rate |
|---|---|
| This compound 20 mcg/kg | 59.4% |
| Ondansetron 3 x 150 mcg/kg | 58.6% |
Complete Response is defined as no emetic episodes and no rescue medication. europa.eu
Geriatric Oncology Patient Research with this compound
Given the higher incidence of cancer in the elderly, understanding the pharmacokinetics and efficacy of antiemetics in this population is critical.
Population pharmacokinetic analyses have shown no significant differences in the pharmacokinetic profile of this compound between cancer patients aged 65 years and older and younger patients. fda.govhres.ca Therefore, no dose adjustment is considered necessary for geriatric patients. europa.euhres.ca
A retrospective post-hoc analysis of two Phase III clinical trials involving 171 elderly patients (≥65 years) receiving moderately emetogenic chemotherapy demonstrated the superior efficacy of this compound. nih.govtandfonline.com The complete response rate was significantly higher in the this compound group compared to the group receiving either ondansetron or dolasetron (B1670872) over the 5 days following chemotherapy. nih.govhospitalpharmacyeurope.com
Efficacy of this compound vs. Ondansetron/Dolasetron in Elderly Patients with CINV
| Time Period | This compound 0.25 mg | Ondansetron 32 mg / Dolasetron 100 mg |
|---|---|---|
| Complete Response 0-24h | 80.5% | 74.7% |
| Complete Response 24-120h | 63.4% | 45.9% |
| Complete Response 0-120h | 59.8% | 42.4% |
Data from a retrospective analysis of two phase III trials. Complete Response is defined as no emetic episodes and no rescue medication. ascopubs.org
Research in Patients with Hepatic Impairment and this compound
The influence of liver dysfunction on the metabolism and elimination of this compound has been evaluated. Hepatic impairment does not significantly affect the total body clearance of intravenously administered this compound when compared to healthy subjects. hres.caeuropa.eumedscape.com However, in patients with moderate and severe hepatic impairment, the terminal half-life of this compound was found to be increased. hres.ca Despite these changes, dosage adjustments are not deemed necessary for patients with any degree of hepatic impairment. hres.camedscape.com
Research in Patients with Renal Impairment and this compound
The impact of kidney disease on the pharmacokinetics of this compound has also been a focus of research. Mild to moderate renal impairment does not lead to significant changes in the pharmacokinetic parameters of this compound. hres.caeuropa.eumedscape.com However, in patients with severe renal impairment, the total systemic exposure (AUC) to intravenous this compound increased by approximately 28% relative to healthy subjects. fda.govtmda.go.tznih.gov Severe renal impairment also reduces the renal clearance of the drug. europa.eu Despite this increase in exposure, dosage adjustments are not considered necessary for patients with mild to severe renal impairment. nih.govmedscape.com The pharmacokinetics of this compound have not been studied in patients with end-stage renal disease requiring hemodialysis. europa.eumedscape.com
Mechanisms of Antiemetic Resistance and Strategies for Refractory Emesis
Investigating Non-Response to Palonosetron (B1662849) Therapy
Clinical investigations into non-response to this compound often focus on identifying patient- and treatment-related risk factors. Studies have shown that factors such as female gender, younger age, and a history of low alcohol intake can increase a patient's risk for CINV. nih.gov The emetogenicity of the specific chemotherapy regimen is also a major determinant of antiemetic success. nih.gov
Refractory emesis is defined as the development of nausea and/or vomiting in subsequent treatment cycles after antiemetic prophylaxis has failed in earlier cycles. eviq.org.au Clinical studies have been conducted to evaluate the efficacy of different antiemetic combinations in patients who are refractory to standard therapies. For instance, a study on patients with breast cancer experiencing refractory CINV investigated the addition of prochlorperazine (B1679090) or olanzapine (B1677200) to a regimen of netupitant (B1678218)/palonosetron and dexamethasone (B1670325). cancer.gov Another study found that adding aprepitant (B1667566) to this compound and dexamethasone significantly reduced nausea in patients refractory to this compound and dexamethasone alone. aboutscience.eu
A case series involving ten patients with breast cancer who experienced severe CINV despite treatment with ondansetron (B39145), dexamethasone, and metoclopramide (B1676508), showed that subsequent treatment with this compound was effective in controlling CINV in a majority of cycles. researchgate.net This suggests that switching between 5-HT3 receptor antagonists may be a viable strategy for some patients. wikipedia.org
The following table summarizes findings from a study on adding aprepitant for patients with refractory CINV.
Table 1: Nausea Severity Before and After Aprepitant Addition in Refractory Patients
| Nausea Grade | Before Aprepitant (this compound + Dexamethasone) | After Aprepitant Addition | p-value |
| Grade 3/4 | 31 (61%) | 4 (8%) | <0.0001 |
| Grade 2 | 20 (39%) | 6 (12%) | <0.0001 |
| Data sourced from a prospective study on patients refractory to this compound plus dexamethasone alone. aboutscience.eu |
Potential Molecular and Physiological Mechanisms of this compound Resistance
The mechanisms underlying resistance to this compound are multifaceted and not fully elucidated. However, research points to several potential molecular and physiological factors.
Receptor-Level Mechanisms:
5-HT3 Receptor Binding and Internalization: this compound exhibits unique interactions with the 5-HT3 receptor, including allosteric binding and the ability to trigger receptor internalization. springermedizin.deresearchgate.netnih.gov It has been proposed that this compound's prolonged inhibition of the 5-HT3 receptor is due to its slow dissociation from the receptor rather than inducing receptor internalization. nih.gov Variations in the expression or function of the 5-HT3 receptor or its associated chaperone molecule, RIC-3, could potentially influence this compound's efficacy. nih.gov
Receptor Polymorphisms: Genetic variations in the 5-HT3 receptor gene could lead to altered receptor structure and function, potentially reducing the binding affinity or signal transduction of this compound.
Receptor Crosstalk: Evidence suggests crosstalk between the 5-HT3 receptor and the neurokinin-1 (NK-1) receptor, another key target in antiemetic therapy. researchgate.netnih.gov this compound has been shown to inhibit substance P-mediated responses, a function not typically associated with 5-HT3 receptor antagonists. nih.gov Alterations in this crosstalk mechanism could contribute to reduced antiemetic control.
Physiological Mechanisms:
Neurotransmitter Pathways: Emesis is a complex process involving multiple neurotransmitter pathways, including serotonin (B10506), dopamine (B1211576), and substance P. researchgate.net Resistance to this compound may arise from the activation of alternative emetic pathways that are not targeted by 5-HT3 receptor antagonism.
Cytochrome P450 (CYP) Metabolism: this compound is metabolized primarily by the CYP2D6 enzyme, with minor contributions from CYP3A4 and CYP1A2. europa.eu Polymorphisms in the CYP2D6 gene can lead to variations in drug metabolism, potentially affecting the concentration and duration of action of this compound. Patients who are ultra-rapid metabolizers may clear the drug more quickly, leading to a shorter duration of antiemetic protection.
Platelet Function: An in vitro study using thromboelastography showed that this compound can induce hypocoagulable trends by inhibiting platelet function and fibrinogen-mediated clot strength, particularly by reducing ADP-induced platelet aggregation. mdpi.com While the clinical significance of this finding at therapeutic doses is likely minimal, it points to a broader physiological effect of this compound that is still being explored. mdpi.com
The following table details the unique molecular interactions of this compound with the 5-HT3 receptor.
Table 2: Molecular Characteristics of this compound's Interaction with the 5-HT3 Receptor
| Characteristic | Description | Reference |
| Binding Affinity | High affinity for the 5-HT3 receptor with a long half-life. | patsnap.com |
| Allosteric Binding | Exhibits allosteric binding and positive cooperativity. | nih.gov |
| Receptor Internalization | Triggers 5-HT3 receptor internalization and long-term inhibition of receptor function. | springermedizin.deresearchgate.net |
| Receptor Crosstalk | Inhibits substance P-mediated responses, suggesting interaction with the NK-1 receptor pathway. | nih.gov |
Combination Therapies and Synergistic Approaches with Palonosetron
Palonosetron (B1662849) in Combination with Neurokinin-1 (NK1) Receptor Antagonists (e.g., Netupitant (B1678218), Aprepitant)
The combination of this compound with neurokinin-1 (NK1) receptor antagonists represents a significant advancement in the prevention of CINV. tandfonline.comuhcprovider.com This dual-pathway approach targets two key neurotransmitter systems involved in the emetic reflex.
Rationale for Dual Pathway Antiemesis
Chemotherapy triggers the release of multiple neurotransmitters that induce nausea and vomiting. Serotonin (B10506) (5-HT3) is primarily responsible for acute emesis, occurring within the first 24 hours after chemotherapy. nih.gov Substance P, which acts on NK1 receptors, is a key mediator of delayed emesis, which can occur for several days following treatment. hematologyandoncology.netnih.gov
By combining a 5-HT3 receptor antagonist like this compound with an NK1 receptor antagonist, both the acute and delayed phases of CINV can be more effectively controlled. nih.gov There is evidence of "cross-talk" between these two pathways, suggesting a synergistic antiemetic effect when both are targeted simultaneously. nih.gov The fixed-dose combination of netupitant (an NK1 receptor antagonist) and this compound (NEPA) was developed to simplify treatment and enhance patient compliance by targeting these two critical pathways with a single oral dose. tandfonline.comoup.comnih.gov
Efficacy of this compound-NK1 Antagonist Combinations in Acute and Delayed CINV
Numerous studies have demonstrated the superior efficacy of combining this compound with an NK1 receptor antagonist compared to single-agent therapy.
Aprepitant (B1667566): The addition of aprepitant to a regimen of this compound and dexamethasone (B1670325) has proven highly effective in preventing CINV following highly emetogenic, cisplatin-based chemotherapy. nih.gov One study reported that over 95% of patients experienced no vomiting and maintained good nausea control over six days post-chemotherapy with this triple combination. nih.gov The efficacy of this combination has been shown to be sustained over multiple cycles of chemotherapy. nih.gov
Table 1: Efficacy of this compound-NK1 Antagonist Combinations
| Combination | Chemotherapy Emetogenicity | Key Findings | Citations |
|---|---|---|---|
| NEPA + Dexamethasone | HEC & MEC | Superior complete response in overall and delayed phases compared to aprepitant-based regimens. oup.comoup.com More effective in controlling nausea and reducing rescue therapy use. oup.com | oup.comoup.com |
| This compound + Aprepitant + Dexamethasone | HEC | Over 95% of patients with no vomiting and good nausea control over 6 days. nih.gov Efficacy sustained over multiple chemotherapy cycles. nih.gov | nih.govnih.gov |
This compound in Combination with Corticosteroids (e.g., Dexamethasone)
The combination of this compound with a corticosteroid, most commonly dexamethasone, is a standard of care for the prevention of CINV, particularly for moderately emetogenic chemotherapy. amegroups.cndovepress.com
Synergistic Effects and Dose-Sparing Potential
Corticosteroids like dexamethasone have antiemetic properties, although the exact mechanism is not fully understood. medsci.org It is believed to involve prostaglandin (B15479496) antagonism and the release of endorphins. medsci.org When combined with a 5-HT3 receptor antagonist like this compound, dexamethasone has an additive or synergistic effect, leading to improved prevention of postoperative nausea and vomiting (PONV) and CINV. medsci.org
Research has also explored the potential for dexamethasone-sparing regimens when used with this compound. Studies have shown that a single dose of dexamethasone administered with this compound can be as effective as a multi-day dexamethasone regimen in preventing CINV for certain MEC regimens. nih.govresearchgate.netresearchgate.net This is particularly beneficial for patients who may experience side effects from prolonged corticosteroid use. tandfonline.com The long-acting nature of this compound provides the flexibility to adjust dexamethasone dosing without compromising antiemetic control. jhoponline.comjhoponline.com
This compound in Triple and Quadruple Antiemetic Regimens (e.g., with Olanzapine)
For patients receiving highly emetogenic chemotherapy, international guidelines often recommend a three- or four-drug antiemetic regimen. amegroups.cnamegroups.org These multi-drug approaches aim to block a wider range of emetic pathways for maximum protection.
A triple-drug regimen typically consists of:
A 5-HT3 receptor antagonist (preferably this compound) amegroups.cn
An NK1 receptor antagonist amegroups.cn
Dexamethasone amegroups.cn
A quadruple-drug regimen adds the atypical antipsychotic olanzapine (B1677200) to the triple-drug combination. amegroups.orgtandfonline.com Olanzapine has activity at multiple receptors, including dopamine (B1211576) and serotonin receptors, which may contribute to its antiemetic effect. nih.gov
Emerging Combination Strategies with this compound
The field of antiemetic therapy continues to evolve, with ongoing research into new combination strategies involving this compound.
One area of focus is the management of CINV associated with newer cancer treatments like antibody-drug conjugates (ADCs), which can cause significant and long-delayed nausea and vomiting. tandfonline.com The fixed-combination antiemetic NEPA is being investigated for its potential role in controlling this long-delayed CINV due to its extended duration of efficacy. tandfonline.com
Additionally, as our understanding of the pathophysiology of CINV deepens, new therapeutic targets may be identified, leading to the development of novel agents that can be combined with this compound to further improve patient outcomes. The ongoing development of new NK1 receptor antagonists and other antiemetic drugs will likely lead to new and improved combination regimens centered around the established efficacy of this compound. hematologyandoncology.net
Pharmacoeconomics and Healthcare Resource Utilization Studies of Palonosetron
Cost-Effectiveness Analyses of Palonosetron-Based Regimens
Numerous studies have evaluated the cost-effectiveness of this compound-based regimens in preventing CINV, often comparing them with older 5-HT3 receptor antagonists and other antiemetic combinations. These analyses typically weigh the higher acquisition cost of This compound (B1662849) against potential savings from improved efficacy and reduced need for rescue medications and other healthcare interventions.
A cost-utility analysis of this compound-based therapy for breast cancer patients undergoing treatment with anthracycline and cyclophosphamide (B585) revealed incremental cost-effectiveness ratios (ICERs) for this compound regimens that exceeded the commonly accepted threshold of $100,000 per quality-adjusted life year (QALY). nih.govnih.gov Specifically, a two-drug this compound strategy had an ICER of $115,490/QALY, while a three-drug strategy's ICER was $200,526/QALY compared to an ondansetron-based two-drug therapy. nih.govnih.gov
Conversely, a pharmacoeconomic evaluation comparing this compound to ondansetron (B39145) showed favorable cost-effectiveness for this compound, with a reported saving of about 50% per cycle per patient. dovepress.comtandfonline.com Another study focusing on a fixed combination of netupitant (B1678218) and this compound (NEPA) found it to be a dominant or cost-effective alternative to other standard antiemetic regimens in Spain. asco.org Specifically, NEPA was more effective and less costly than aprepitant (B1667566) combined with this compound and fosaprepitant (B1673561) combined with granisetron (B54018). asco.org
In the United States, an analysis of NEPA versus an aprepitant plus granisetron regimen for HEC demonstrated that NEPA resulted in a gain of 0.09 quality-adjusted life-days and a significant per-patient cost reduction of $309. ahdbonline.comnih.gov This cost-saving was primarily due to lower medical costs associated with CINV-related events. ahdbonline.comnih.gov
The table below summarizes findings from various cost-effectiveness analyses of this compound-based regimens.
| Comparison | Patient Population | Key Findings | ICER | Country |
| This compound-based vs. Ondansetron-based two-drug therapy | Breast cancer patients on anthracycline and cyclophosphamide | This compound regimens exceeded the $100,000/QALY threshold. nih.govnih.gov | $115,490/QALY (two-drug); $200,526/QALY (three-drug) | Not specified |
| This compound vs. Granisetron in a triplet regimen | Patients on cisplatin-based HEC | This compound was more expensive than granisetron. theoncologynurse.comwvu.edu | 189,171.6 JPY/CR | Japan |
| This compound vs. Granisetron in a triplet regimen | Patients on cisplatin-based HEC | This compound regimen was not cost-effective at the current willingness-to-pay threshold. nih.govpfizermedicalinformation.com | 16,204,591 JPY/QALY | Japan |
| This compound vs. Ondansetron | Patients on HEC or MEC | This compound demonstrated favorable cost-effectiveness with significant savings. dovepress.comtandfonline.com | - | Not specified |
| NEPA vs. Aprepitant + this compound / Fosaprepitant + Granisetron | Patients on HEC | NEPA was dominant (more effective and less costly). asco.org | Dominant | Spain |
| NEPA vs. Aprepitant + Granisetron | Patients on HEC | NEPA was highly cost-effective and cost-saving. ahdbonline.comnih.gov | Cost-saving | United States |
ICER: Incremental Cost-Effectiveness Ratio; QALY: Quality-Adjusted Life Year; CR: Complete Response; HEC: Highly Emetogenic Chemotherapy; MEC: Moderately Emetogenic Chemotherapy; NEPA: Netupitant/Palonosetron; JPY: Japanese Yen.
Impact of this compound on Healthcare Resource Utilization (e.g., Hospitalizations, Emergency Department Visits)
Effective control of CINV and PONV with this compound can lead to a significant reduction in the use of healthcare resources. Studies have consistently shown that patients receiving this compound have fewer hospitalizations, emergency department (ED) visits, and other healthcare encounters related to nausea and vomiting.
A study of lung cancer patients on highly emetogenic chemotherapy found that those who received this compound had a 31% lower risk of CINV-related ED or hospital visits compared to patients receiving other 5-HT3 receptor antagonists. theoncologynurse.com In this "real-world practice" setting, patients on this compound also had significantly fewer claims for all antiemetics. theoncologynurse.com
A systematic review of literature on the impact of 5-HT3 receptor antagonist use on cost and utilization further supports these findings. ahdbonline.com The review indicated that patients treated with this compound generally use fewer outpatient, ED, and inpatient care services compared to those receiving other 5-HT3 receptor antagonists. ahdbonline.com For instance, one study cited in the review showed lower rates of hospitalization for patients on this compound compared to those on ondansetron. ahdbonline.com
In a comparative study of patients with lung or breast cancer receiving moderately or highly emetogenic chemotherapy, those who were initiated and maintained on this compound had a significantly lower risk of CINV events that led to hospital or ED admissions compared to patients on other 5-HT3 receptor antagonist regimens. nih.gov
A retrospective study comparing the fixed-dose combination of fosnetupitant (B607539) and this compound (NEPA) with fosaprepitant plus this compound (APPA) in patients receiving cisplatin-based chemotherapy found that NEPA was associated with significantly lower rates of nausea and vomiting visits. nih.govresearchgate.net The mean number of all-cause inpatient visits and CINV-related inpatient and outpatient visits was also lower for patients receiving NEPA. nih.govresearchgate.net
The following table highlights the impact of this compound on healthcare resource utilization from selected studies.
| Study Focus | Patient Population | This compound Group | Comparator Group (Other 5-HT3 RAs) | Key Finding |
| CINV-related ED/hospital visits theoncologynurse.com | Lung cancer patients on HEC | 16.4% experienced CINV events leading to ED/hospital visits | 22.6% experienced CINV events leading to ED/hospital visits | 31% reduction in risk of CINV-related ED/hospital visits with this compound. theoncologynurse.com |
| CINV-related hospitalizations nih.gov | Gynecological cancer patients on intraperitoneal cisplatin | 0% CINV-related hospitalizations | 5.1% CINV-related hospitalizations | A trend towards fewer CINV-related hospitalizations with this compound was observed. nih.gov |
| CINV events associated with ED/hospital admissions nih.gov | Breast and lung cancer patients on MEC or HEC | Significantly lower probability of CINV events | Higher probability of CINV events | This compound was associated with a significantly lower risk of CINV events leading to hospital/ED admissions. nih.gov |
| Nausea and vomiting visits nih.govresearchgate.net | Patients on cisplatin-based chemotherapy (NEPA vs. APPA) | Lower rates of nausea and vomiting visits | Higher rates of nausea and vomiting visits | NEPA was associated with significantly lower rates of nausea and vomiting visits. nih.govresearchgate.net |
ED: Emergency Department; HEC: Highly Emetogenic Chemotherapy; MEC: Moderately Emetogenic Chemotherapy; CINV: Chemotherapy-Induced Nausea and Vomiting; NEPA: Fosnetupitant/Palonosetron; APPA: Fosaprepitant/Palonosetron.
Economic Impact of Improved CINV/PONV Control with this compound
The enhanced control of CINV and PONV afforded by this compound translates into a favorable economic impact, primarily through the reduction of direct and indirect costs associated with these conditions.
Direct costs are reduced by minimizing the need for rescue medications, unscheduled physician visits, hospital admissions, and other medical interventions to manage uncontrolled nausea and vomiting. ahdbonline.com A budget impact model for the fixed-dose combination of netupitant and this compound (NEPA) projected that its inclusion on a formulary could lead to a net cost saving for a health plan. tandfonline.comnih.gov This was attributed to a substantial decrease in medical costs associated with CINV events, which outweighed the increase in pharmacy costs. tandfonline.comnih.gov
Improved control of CINV and PONV also has a significant impact on indirect costs. Patients who experience less nausea and vomiting are more likely to maintain their work productivity and have a better quality of life. dovepress.com A study on the impact of CINV in a US population found that uncontrolled CINV was associated with higher indirect costs, such as lost work time. oncpracticemanagement.com Specifically, the monthly indirect costs were reported to be $400 higher for patients with uncontrolled CINV. oncpracticemanagement.com
Furthermore, poorly controlled CINV can lead to a monthly increase of over $1,300 in direct medical costs compared to well-controlled CINV. dovepress.com this compound has been found to reduce extreme CINV events, such as hospitalizations and emergency room visits, and their associated costs by up to 76% compared to other 5-HT3 receptor antagonists. dovepress.com
Advanced Research Methodologies and Future Directions for Palonosetron
Novel In Vitro and In Vivo Models for Palonosetron (B1662849) Research
The exploration of this compound's mechanisms and potential applications has been advanced through the use of innovative in vitro and in vivo models. These models are crucial for understanding the drug's efficacy and for preclinical assessment of new formulations and therapeutic uses.
In Vitro Models: Advanced in vitro models are being employed to investigate the cellular and molecular actions of this compound. These include:
Cell Culture Systems: Cell lines, such as NG108-15 cells, are utilized to study the interaction of this compound with 5-HT3 receptors. researchgate.net These studies have been instrumental in demonstrating this compound's unique allosteric binding and receptor internalization properties, which are believed to contribute to its prolonged duration of action. dovepress.com
Organoids and Lung-on-a-Chip Models: For studying pulmonary drug delivery and permeation, sophisticated models like lung organoids and lung-on-a-chip systems are being developed. mdpi.com While their application in this compound research is still emerging, they offer a more physiologically relevant environment compared to traditional cell cultures. mdpi.com
Thromboelastography: This in vitro method has been used to study the effects of this compound on hemostasis, revealing potential impacts on platelet function. nih.gov
In Vivo Models: Animal models remain essential for evaluating the systemic effects and efficacy of this compound.
Neuroinflammation and Cognitive Dysfunction Models: A novel in vivo model combining a high-fat/fructose diet with lipopolysaccharide (LPS) has been used to induce an Alzheimer's disease-like state in animals. mdpi.com In this model, this compound demonstrated the ability to alleviate cognitive dysfunction and improve memory. mdpi.com
Models for Antiemetic Efficacy: Traditional animal models of chemotherapy-induced emesis continue to be used to compare the efficacy of this compound with other antiemetics and to test new drug combinations. researchgate.net
Future in vivo research will likely focus on more complex models that can better mimic human disease states, including studies on the long-term effects of this compound and its potential in treating conditions beyond nausea and vomiting. nih.gov
Imaging Studies for Receptor Occupancy and Distribution of this compound
Imaging studies, particularly Positron Emission Tomography (PET), have been pivotal in understanding the in vivo behavior of this compound and its interaction with 5-HT3 receptors. These studies provide valuable insights into the drug's pharmacokinetic and pharmacodynamic properties.
Receptor Occupancy: PET studies have been conducted to measure the degree and duration of 5-HT3 receptor occupancy by this compound in the brain. These studies have confirmed that this compound exhibits high and long-lasting receptor occupancy. researchgate.netresearchgate.net For instance, research has shown that this compound can occupy 5-HT3 receptors for at least four days in vitro. researchgate.net This prolonged receptor engagement is a key factor differentiating this compound from first-generation 5-HT3 receptor antagonists and is thought to be responsible for its extended efficacy. dovepress.comresearchgate.net
Studies involving netupitant (B1678218), a neurokinin-1 (NK1) receptor antagonist often co-formulated with this compound, have utilized PET to determine the optimal dosing for achieving high receptor occupancy in the brain. dovepress.comnih.govnih.gov A PET study demonstrated that a 300 mg dose of netupitant resulted in over 90% receptor occupancy in the striatum. dovepress.com
Distribution: Pharmacokinetic studies have detailed the distribution of this compound in the body. It has a large volume of distribution, approximately 8.3 ± 2.5 L/kg, indicating wide distribution into the tissues. pfizer.comnih.gov About 62% of this compound is bound to plasma proteins. pfizer.comnih.goveuropa.eu The distribution characteristics appear to be similar in both cancer patients and those undergoing surgery. pfizer.comfda.gov
Future imaging research could focus on visualizing the distribution of this compound in specific tissues and organs, further elucidating its mechanism of action and potential off-target effects.
Genetic and Genomic Approaches in Predicting this compound Response
The influence of genetic variations on the efficacy of this compound is an area of growing research interest. Pharmacogenomic studies aim to identify genetic markers that can predict a patient's response to the drug, paving the way for personalized antiemetic therapy.
Role of Cytochrome P450 Enzymes: The metabolism of this compound involves several cytochrome P450 (CYP) enzymes. In vitro studies have indicated that CYP2D6 is the primary enzyme involved, with CYP3A4 and CYP1A2 playing a lesser role. europa.eu However, clinical pharmacokinetic studies have shown no significant differences in this compound clearance between individuals who are poor metabolizers and those who are extensive metabolizers of CYP2D6 substrates. This suggests that variations in the CYP2D6 gene may not be a major determinant of this compound efficacy.
Future Directions in Pharmacogenomics: While the focus has been on metabolic enzymes, future research may explore the role of genetic variations in the 5-HT3 receptor itself or in other components of the serotonin (B10506) signaling pathway. Identifying polymorphisms that affect receptor binding affinity or downstream signaling could provide valuable predictive biomarkers.
A summary of the key enzymes involved in this compound metabolism is presented in the table below.
| Enzyme | Role in Metabolism | Impact of Genetic Variation |
| CYP2D6 | Primary metabolizing enzyme. europa.eu | No significant difference in clinical pharmacokinetics between poor and extensive metabolizers. |
| CYP3A4 | Minor role in metabolism. europa.eu | Not fully elucidated. |
| CYP1A2 | Minor role in metabolism. europa.eu | Not fully elucidated. |
Development of Novel this compound Formulations or Delivery Systems
To improve patient convenience and potentially enhance efficacy, research has focused on developing novel formulations and drug delivery systems for this compound.
Oral Formulations:
Oral Thin Films: Fast-dissolving oral thin films containing this compound hydrochloride have been developed. banglajol.info These films offer a convenient alternative for pediatric and geriatric patients who have difficulty swallowing traditional solid dosage forms. banglajol.info Studies have shown that these films have good mechanical properties, rapid disintegration and dissolution, and good drug content uniformity. banglajol.info A patent for a this compound oral transmucosal film or patch has also been filed, highlighting the ongoing innovation in this area. google.com
Capsules: Oral capsules of this compound are also available. google.com
Parenteral Formulations:
Prefilled Syringes: A ready-to-administer prefilled syringe of this compound hydrochloride injection is available, which is designed to improve patient safety and streamline drug preparation. fresenius-kabi.com
Controlled-Release Injections: Research has been conducted on a parenteral controlled-release formulation of this compound hydrochloride using an in situ forming gel. scispace.com This system, based on a temperature-change mechanism, aims to provide a sustained release of the drug over a 5-day period from a single injection, thereby improving patient compliance. scispace.com The optimized formulation was found to be biocompatible and stable, showing a controlled release of 96.0% over 120 hours in simulated body fluid. scispace.com
Fixed-Dose Combinations: Several fixed-dose combination products containing this compound have been developed.
NEPA: A fixed-dose combination of netupitant (an NK1 receptor antagonist) and this compound is available in both oral (Akynzeo®) and intravenous formulations. nih.govnortherncanceralliance.nhs.uktandfonline.com This combination targets two critical pathways involved in chemotherapy-induced nausea and vomiting (CINV). nih.gov
Fosnetupitant (B607539) and this compound: An intravenous combination of fosnetupitant (a prodrug of netupitant) and this compound has been approved. cancernetwork.com
Fosrolapitant and this compound: A novel fixed-dose intravenous combination of fosrolapitant and this compound (HR20013) has been evaluated in a Phase III clinical trial. ascopubs.orgnih.gov
Triple Combination: A patent has been filed for a parenteral formulation comprising this compound, an NK1 receptor antagonist, and a corticosteroid. google.com
Exploration of this compound's Potential Beyond Antiemesis
While this compound is well-established as a potent antiemetic, emerging research suggests that it may have therapeutic potential in other areas.
Neuroprotection and Cognitive Enhancement: A significant finding comes from a study using a novel in vivo model of neuroinflammation and cognitive dysfunction that mimics Alzheimer's disease. mdpi.com In this model, this compound was found to alleviate cognitive dysfunction, improve memory, and recover the histological architecture of the hippocampus. mdpi.com The study also noted that this compound deactivated hippocampal microglia, inflammasome assembly, and pyroptosis. mdpi.com This suggests a potential role for this compound in the treatment of neurodegenerative diseases.
Anti-inflammatory Effects: The ability of this compound to deactivate microglia and inhibit inflammasome assembly points towards potential anti-inflammatory properties. mdpi.com This opens up avenues for investigating its use in other inflammatory conditions.
Inhibition of Cross-Talk between Signaling Pathways: this compound has been shown to inhibit the cross-talk between the 5-HT3 and NK1 signaling pathways. nih.gov This unique pharmacological property may contribute to its broad-spectrum antiemetic efficacy and could be relevant for other therapeutic applications.
Hemostasis: An in vitro study using thromboelastography suggested that this compound may attenuate platelet function, leading to a hypocoagulable state. nih.gov Further in vivo studies are needed to confirm these findings and to understand their clinical significance. nih.gov
Unmet Needs and Future Research Priorities in this compound Clinical Development
Despite the significant advances in antiemetic therapy with the advent of this compound and other agents, several unmet needs and areas for future research remain.
Control of Delayed Nausea and Vomiting: While this compound has shown superiority over first-generation 5-HT3 receptor antagonists in controlling delayed CINV, this remains a clinical challenge for some patients, particularly those receiving highly emetogenic chemotherapy. becarispublishing.comnih.gov Nausea, in particular, is often not as well-controlled as emesis. becarispublishing.com
Optimizing Combination Therapies: Future research should continue to focus on optimizing antiemetic regimens, especially the combination of this compound with corticosteroids and NK1 receptor antagonists. nih.gov There is a need for more high-quality randomized controlled trials to evaluate different drug combinations in various patient populations and chemotherapy regimens. nih.gov
Management of CINV in Specific Populations:
Multiple-Day Chemotherapy: There is a need for more robust clinical trial data to guide the use of this compound in patients receiving multiple-day chemotherapy regimens. nih.gov
Pediatric Patients: While this compound is approved for use in children, further research is needed to optimize its use in this population, particularly for those receiving moderately or low emetogenic chemotherapy and those undergoing multiple-day chemotherapy. researchgate.neteisai.com
Radiation-Induced Nausea and Vomiting (RINV): The efficacy and safety of this compound in the setting of RINV have not been as extensively studied as in CINV. amegroups.org A pilot study suggested that this compound is effective and well-tolerated for the prophylaxis of RINV, but larger randomized trials are needed to confirm these findings. amegroups.org
Cost-Effectiveness: Further studies are needed to evaluate the cost-effectiveness of this compound, particularly in combination with newer agents, in routine clinical practice. nih.govcancernetwork.com
Future Research Priorities: A summary of key future research priorities is provided in the table below.
| Research Area | Priority |
| Delayed CINV | Develop strategies to improve control of delayed nausea. becarispublishing.comnih.gov |
| Combination Therapies | Conduct high-quality trials to optimize drug combinations. nih.govnih.gov |
| Specific Populations | Generate more data on the use of this compound in multiple-day chemotherapy and pediatric patients. nih.govresearchgate.net |
| RINV | Conduct large, randomized trials to establish the efficacy of this compound in RINV. amegroups.org |
| Neuroprotection | Further investigate the potential of this compound in treating neurodegenerative diseases. mdpi.com |
Q & A
Q. How does palonosetron compare to first-generation 5-HT3 receptor antagonists (e.g., ondansetron, granisetron) in preventing chemotherapy-induced nausea and vomiting (CINV)?
Q. What are the pharmacokinetic parameters of this compound, and how are they quantified in preclinical studies?
Non-compartmental pharmacokinetic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower quantification limit of 0.02 ng/ml is standard. Parameters like AUC and Cmax are calculated via software (e.g., Phoenix WinNonlin v6.4), with undetectable plasma concentrations set to 0 for statistical rigor . This approach ensures sensitivity in detecting low drug levels, critical for dose-response modeling.
Q. What is the safety profile of this compound relative to older 5-HT3 receptor antagonists?
Adverse events (AEs) like constipation (4.4–11.5%) and headache (7.4–9.0%) are comparable to older agents, with most AEs attributable to chemotherapy or underlying cancer. Safety assessments in pooled Phase III trials (n=3,463) emphasize AE causality analysis and stratification by chemotherapy type (MEC vs. HEC) to isolate drug-related effects .
Advanced Research Questions
Q. How can researchers address potential bias in meta-analyses comparing this compound to older 5-HT3RAs?
Bias mitigation requires inclusion of both abstracted literature and patient-level data, as well as sensitivity analyses to test robustness. For example, studies limited to FDA-pivotal trials risk selection bias, but combining data from nine trials (n=3,463) with varied designs strengthens generalizability . Transparency in exclusion criteria and statistical methods (e.g., random-effects models) is critical .
Q. How can dose conversion between this compound and other 5-HT3RAs be standardized in preclinical models?
Experimental doses should reflect clinical potency ratios. For instance, granisetron doses are scaled by a 2.8-fold multiplier (e.g., 840 µg/kg for granisetron vs. 300 µg/kg this compound) to match efficacy in substance P inhibition assays. This method ensures translational relevance when replicating clinical dose differences in vitro .
Q. What methodological strategies optimize this compound’s detection in ocular or non-systemic administration studies?
Ocular studies require tissue-specific pharmacokinetic sampling (e.g., aqueous humor) and LC-MS/MS optimization to account for matrix effects. Non-compartmental modeling must adjust for route-specific bioavailability, as demonstrated in canine models where ocular administration showed distinct absorption patterns .
Q. How do researchers resolve contradictions in this compound’s efficacy across clinical trials?
Contradictions often arise from variability in endpoint definitions (e.g., "complete response" vs. symptom reduction). Harmonizing endpoints (e.g., MASCC/ESMO guidelines) and using mixed-effects regression to adjust for covariates (e.g., age, emetogenicity) improve cross-trial comparability . Patient-reported outcomes (PROs) should also be standardized to reduce bias .
Q. What experimental designs are optimal for evaluating this compound in non-oncology contexts (e.g., opioid withdrawal)?
Double-blind, crossover designs with placebo controls, as used in naloxone-precipitated withdrawal studies, minimize confounding. Blinded outcome assessors and PROs (e.g., Subjective Opiate Withdrawal Scale) enhance validity. Pilot studies (n=20–30) with pharmacokinetic/pharmacodynamic (PK/PD) modeling can identify dose-response relationships before larger trials .
Methodological Frameworks for Research Design
How should researchers formulate clinically relevant questions about this compound’s mechanisms?
Apply the PICO framework:
- Population : Patients receiving HEC/MEC.
- Intervention : this compound 0.25 mg IV.
- Comparison : First-generation 5-HT3RAs.
- Outcome : Complete response (no emesis, no rescue medication).
FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as this compound’s dual 5-HT3/NK1 receptor interactions .
Q. What statistical methods are recommended for analyzing this compound’s delayed-phase efficacy?
Time-to-event analyses (e.g., Kaplan-Meier curves with log-rank tests) quantify delayed symptom onset. Repeated-measures ANOVA or generalized estimating equations (GEE) model longitudinal data, adjusting for time-dependent covariates like corticosteroid use .
Q. How can preclinical studies on this compound’s antiemetic mechanisms be translated to human trials?
Use translational PK/PD modeling:
Establish dose-response curves in animal models (e.g., cisplatin-induced emesis in dogs).
Scale doses using allometric principles or receptor binding affinities.
Validate in Phase I human trials with biomarker endpoints (e.g., plasma substance P levels) .
Data Management and Reporting Standards
Q. What guidelines ensure reproducibility in this compound pharmacokinetic studies?
Follow the Beilstein Journal of Organic Chemistry’s standards:
Q. How should conflicting safety data from this compound trials be reported?
Differentiate treatment-related AEs from chemotherapy-related events using MedDRA coding and causality assessments (e.g., Naranjo scale). Pooled safety analyses should disclose attrition rates and missing data handling (e.g., multiple imputation) .
Emerging Research Directions
- Mechanistic Studies : Investigate this compound’s inhibition of substance P-mediated pathways via 5-HT3 receptor internalization assays .
- Combination Therapies : Test this compound with NK1 antagonists using factorial trial designs to identify synergistic effects .
- Real-World Evidence (RWE) : Use registry data and propensity score matching to compare this compound’s effectiveness in underrepresented populations (e.g., geriatric patients) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
